molecular formula C4H8ClNOS B12415198 DL-Homocysteine thiolactone-d4 (hydrochloride)

DL-Homocysteine thiolactone-d4 (hydrochloride)

Cat. No.: B12415198
M. Wt: 157.66 g/mol
InChI Key: ZSEGSUBKDDEALH-PBCJVBLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Homocysteine thiolactone-d4 (hydrochloride) involves the deuteration of DL-Homocysteine thiolactone. One method includes the reaction of DL-[3,3,4,4-(2)H4]methionine with hydrogen iodide in water under reflux conditions for 9 hours . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for DL-Homocysteine thiolactone-d4 (hydrochloride) are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Homocysteine thiolactone-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiolactones from nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of DL-Homocysteine thiolactone-d4 (hydrochloride) lies in its deuterium labeling, which provides enhanced stability and traceability in research applications. This makes it particularly valuable for studying pharmacokinetics and metabolic pathways .

Properties

Molecular Formula

C4H8ClNOS

Molecular Weight

157.66 g/mol

IUPAC Name

3-amino-4,4,5,5-tetradeuteriothiolan-2-one;hydrochloride

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D2,2D2;

InChI Key

ZSEGSUBKDDEALH-PBCJVBLFSA-N

Isomeric SMILES

[2H]C1(C(C(=O)SC1([2H])[2H])N)[2H].Cl

Canonical SMILES

C1CSC(=O)C1N.Cl

Origin of Product

United States

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